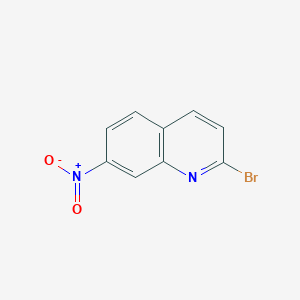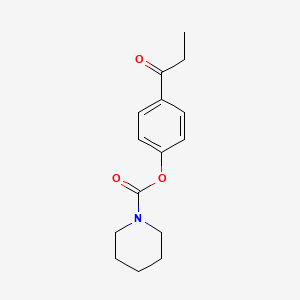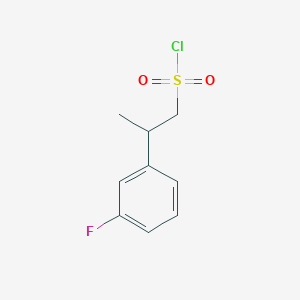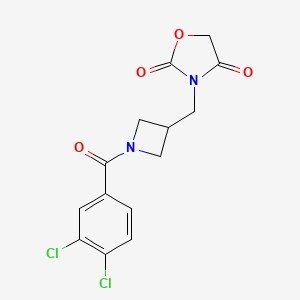
2-Bromo-7-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds. It has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.055 .
Synthesis Analysis
Quinoline, the parent compound of BNQ, is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been reported, including classical methods for synthesizing primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular structure of BNQ consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . This structure allows BNQ to exhibit chemical reactivity similar to the benzene and pyridine ring system .Chemical Reactions Analysis
Quinoline compounds, like BNQ, exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . They are also known to undergo various other chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Aplicaciones Científicas De Investigación
Synthesis and Optimization
- Synthesis of PI3K/mTOR Inhibitors: 2-Bromo-7-nitroquinoline derivatives are vital intermediates in synthesizing PI3K/mTOR inhibitors, a class of compounds with potential for cancer treatment. The synthesis process includes steps like nitration, chlorination, alkylation, and reduction, leading to the creation of compounds like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, which are key intermediates for quinoline inhibitors (Lei et al., 2015).
Prodrug Systems and Bioactive Compounds
- Potential Prodrug Systems for Bioreductive Activation: Novel 2-aryl-5-nitroquinolines, synthesized from this compound, have been explored as potential prodrug systems. These compounds could be activated bioreductively, a property useful in the targeted treatment of diseases (Couch et al., 2008).
Photolabile Protecting Groups
- Photolabile Protecting Group in Biological Studies: Brominated hydroxyquinoline, derived from this compound, serves as an efficient photolabile protecting group for carboxylic acids. It shows greater single-photon quantum efficiency than other esters and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo studies (Fedoryak & Dore, 2002).
Anticancer Research
- Evaluation as Anticancer Agents: Certain quinoline derivatives, including 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines. Their potential for inducing apoptotic activity in cancer cells positions them as candidates for anticancer drug development (Kul Köprülü et al., 2018).
Chemical Synthesis and Ligand Development
- Friedländer Synthesis for Chelating Ligands: 6-Bromoquinoline derivatives, which can be synthesized from this compound, have been used in the Friedländer condensation to create bidentate and tridentate ligands. These ligands have applications in developing complex molecular structures for various chemical and biological studies (Hu, Zhang, & Thummel, 2003).
Brain Imaging and Radioligands
- PET Imaging of Serotonin Transporter: Bromine-76-labelled 5-bromo-6-nitroquipazine, related to this compound, has been explored as a radioligand for positron emission tomography (PET) imaging of the serotonin transporter. This has implications for studying depression and affective disorders (Lundkvist et al., 1999).
Antibacterial Applications
- Antibacterial Properties: New 8-nitrofluoroquinolone derivatives synthesized from compounds related to this compound have exhibited notable antibacterial activity against both gram-positive and gram-negative strains. This highlights their potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Direcciones Futuras
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They hold a vital role in drug discovery and medicinal chemistry . Future research may focus on the synthesis of new quinoline derivatives and their potential biological and pharmaceutical activities .
Mecanismo De Acción
Target of Action
2-Bromo-7-nitroquinoline (BNQ) is a heterocyclic organic compound that belongs to the class of quinoline compounds
Mode of Action
The mechanism of action typically involves interactions with the target molecules, leading to changes in their function .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the cyclooxygenase-2 (COX-2) enzyme, affecting the prostaglandin synthesis pathway .
Propiedades
IUPAC Name |
2-bromo-7-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODGQWSJQJCYMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)



![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)
![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)